molecular formula C10H11NO3S B8306505 N-(1-Oxo-indan-5-yl)-methanesulfonamide

N-(1-Oxo-indan-5-yl)-methanesulfonamide

Cat. No.: B8306505
M. Wt: 225.27 g/mol
InChI Key: UWDDYEVYLGVXLR-UHFFFAOYSA-N
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Description

N-(1-Oxo-indan-5-yl)-methanesulfonamide is a sulfonamide derivative featuring a 1-oxo-indan core linked to a methanesulfonamide group. Sulfonamides are renowned for their broad pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities . The 1-oxo-indan moiety introduces a ketone functionality, which may influence electronic properties and binding interactions compared to simpler aromatic systems (e.g., benzene or indole) .

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

N-(1-oxo-2,3-dihydroinden-5-yl)methanesulfonamide

InChI

InChI=1S/C10H11NO3S/c1-15(13,14)11-8-3-4-9-7(6-8)2-5-10(9)12/h3-4,6,11H,2,5H2,1H3

InChI Key

UWDDYEVYLGVXLR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)CC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural and functional differences between N-(1-Oxo-indan-5-yl)-methanesulfonamide and related sulfonamides:

Compound Name Core Structure Substituents Key Features
This compound Indan (1-oxo) Methanesulfonamide at position 5 Ketone group at position 1; potential for hydrogen bonding and metabolic stability
N-(2-Methylphenyl)methanesulfonamide Benzene Methanesulfonamide, methyl at position 2 Planar aromatic system; methyl group enhances lipophilicity
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide Indazole Allyl at N1, 4-methylbenzenesulfonamide Indazole core with allyl substitution; sulfonamide linked to a toluene group
2-(1H-Indol-5-yl)-N-methylethanesulfonamide Indole Ethanesulfonamide at position 5 Indole’s nitrogen heterocycle; ethanesulfonamide chain enhances solubility

Key Observations :

  • The 1-oxo-indan core distinguishes the target compound from purely aromatic or heteroaromatic systems (e.g., benzene, indazole, indole). The ketone group may increase polarity and influence metabolic pathways.
  • Substituent positioning (e.g., methanesulfonamide at position 5 in the target vs. ethanesulfonamide in indole derivatives) affects steric and electronic interactions .

Critical Differences :

  • The 1-oxo-indan system may require specialized ketone-protection strategies during synthesis, unlike simpler aromatic cores .

Computational and Spectroscopic Insights

  • Vibrational Analysis : Studies on methylphenyl sulfonamides reveal that substituent position (ortho vs. para) alters NMR chemical shifts and vibrational modes, which may apply to the target compound’s ketone group .
  • DFT Calculations : Indole sulfonamides exhibit conformational flexibility due to ethanesulfonamide chains, whereas rigid indan systems may favor specific binding poses .

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